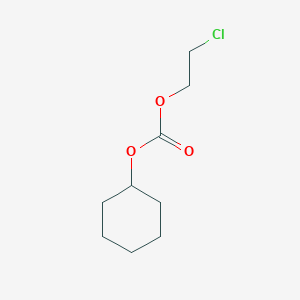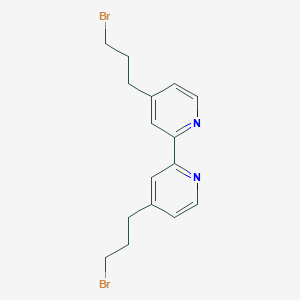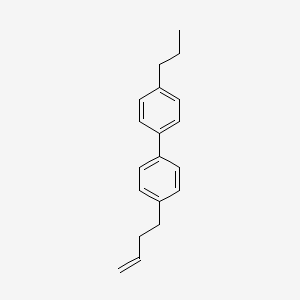![molecular formula C22H20O2S B12552404 1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene CAS No. 167355-17-1](/img/structure/B12552404.png)
1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene is an organic compound that features a complex structure with multiple benzene rings and a sulfonyl group
准备方法
The synthesis of 1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzene derivatives and sulfonyl chlorides.
Reaction Conditions: The key step involves the reaction of a benzene derivative with a sulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonylated intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with another benzene derivative under conditions that promote the formation of the final product. This may involve the use of catalysts such as palladium or nickel complexes.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
化学反应分析
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced sulfonyl derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings are substituted with various functional groups using reagents such as halogens, nitrating agents, or alkylating agents.
Addition: Addition reactions can occur at the double bond in the prop-1-ene moiety, leading to the formation of saturated derivatives.
科学研究应用
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the development of new therapeutic agents.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The compound’s benzene rings can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
相似化合物的比较
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene can be compared with other similar compounds:
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene: This compound contains additional functional groups, such as hydroxyl or amino groups, which can significantly alter its reactivity and applications.
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene:
属性
CAS 编号 |
167355-17-1 |
|---|---|
分子式 |
C22H20O2S |
分子量 |
348.5 g/mol |
IUPAC 名称 |
1-[(1R)-1,3-diphenylprop-2-enyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C22H20O2S/c1-18-12-15-21(16-13-18)25(23,24)22(20-10-6-3-7-11-20)17-14-19-8-4-2-5-9-19/h2-17,22H,1H3/t22-/m1/s1 |
InChI 键 |
AQZHDBHVKNISCQ-JOCHJYFZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[C@H](C=CC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C=CC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


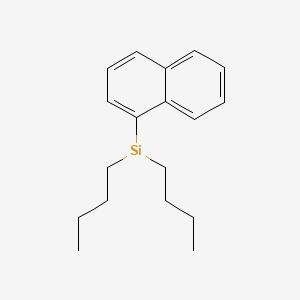
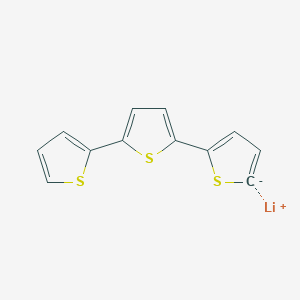
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)



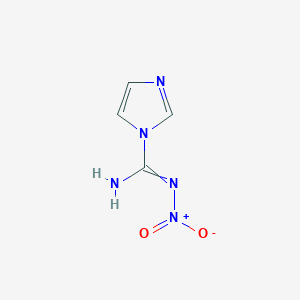
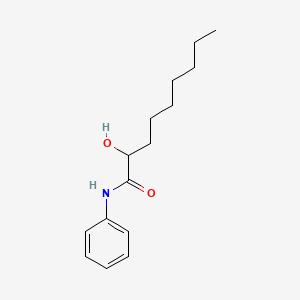
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)

